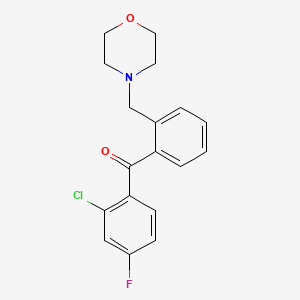

2-Chloro-4-fluoro-2'-morpholinomethyl benzophenone

Übersicht

Beschreibung

2-Chloro-4-fluoro-2’-morpholinomethyl benzophenone is a chemical compound with the molecular formula C18H17ClFNO2. It is known for its unique structure, which includes a benzophenone core substituted with chloro, fluoro, and morpholinomethyl groups. This compound is used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-fluoro-2’-morpholinomethyl benzophenone typically involves multiple steps. One common method includes the reaction of 2-chloro-4-fluorobenzoyl chloride with 2’-morpholinomethyl benzene in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-4-fluoro-2’-morpholinomethyl benzophenone undergoes various chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The benzophenone core can undergo oxidation to form corresponding benzoic acids or reduction to form alcohols.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of substituted benzophenones.

Oxidation: Formation of benzoic acids.

Reduction: Formation of benzyl alcohols.

Wissenschaftliche Forschungsanwendungen

2-Ch

Biologische Aktivität

2-Chloro-4-fluoro-2'-morpholinomethyl benzophenone (CAS No. 898750-89-5) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C18H18ClFNO2

- Molecular Weight : 315.79 g/mol

- Structure : The compound features a benzophenone backbone with chlorine and fluorine substituents, along with a morpholinomethyl group that enhances its reactivity and solubility in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of the chloro and fluoro groups allows for electrophilic aromatic substitutions, while the morpholinomethyl moiety can engage in hydrogen bonding with biomolecules.

Molecular Targets

- Enzymes : The compound may inhibit specific enzymes involved in cancer pathways.

- Receptors : It can modulate receptor activities, influencing cellular signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown its efficacy in inhibiting the growth of Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent.

Anticancer Activity

The compound has been studied for its anticancer potential, demonstrating cytotoxic effects on several cancer cell lines. Notably, it has shown selective toxicity toward human breast cancer (MCF-7) and lung cancer (A549) cells. In vitro assays revealed that it can inhibit cell proliferation with IC50 values ranging from 10 to 20 µM depending on the cell type .

Case Studies

- Antibacterial Activity : In a study evaluating various derivatives of benzophenone compounds, this compound was found to possess superior antibacterial properties compared to its analogs. The minimum inhibitory concentration (MIC) against Staphylococcus aureus was determined to be 15 µg/mL.

- Anticancer Efficacy : A recent study assessed the compound's effects on MCF-7 cells, reporting a significant reduction in cell viability after 48 hours of treatment at concentrations of 5, 10, and 20 µM. The results indicated a dose-dependent response, highlighting its potential as an anticancer therapeutic .

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Features |

|---|---|---|---|

| This compound | High | Moderate to High | Presence of both chloro and fluoro groups |

| 2-Chloro-4-fluorobenzophenone | Moderate | Low | Lacks morpholinomethyl group |

| 2-Chloro-4-morpholinomethyl benzophenone | Low | Moderate | Lacks fluorine substituent |

Q & A

Q. Basic: What are the common synthetic routes for 2-Chloro-4-fluoro-2'-morpholinomethyl benzophenone?

Methodological Answer:

The synthesis typically involves a multi-step approach:

Core benzophenone formation : Friedel-Crafts acylation between a chlorinated/fluorinated aromatic ring and benzoyl chloride derivatives (e.g., 4-fluorobenzoyl chloride) to form the benzophenone backbone .

Morpholine incorporation : Nucleophilic substitution or Mannich reaction to introduce the morpholinomethyl group at the 2' position. Optimizing reaction conditions (e.g., solvent polarity, temperature) is critical for regioselectivity .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (using ethanol/water mixtures) to isolate the target compound .

Q. Basic: How is the compound characterized spectroscopically?

Methodological Answer:

Key techniques include:

- NMR : H and C NMR to confirm substitution patterns (e.g., chloro, fluoro, morpholine groups). Coupling constants in H NMR help distinguish ortho/meta/para substituents .

- IR Spectroscopy : Peaks at ~1650 cm (C=O stretch) and ~1100 cm (morpholine C-O-C) validate functional groups. Cross-reference with databases like NIST (if available) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H] or [M+Na] peaks) .

Q. Advanced: How can researchers optimize the morpholine incorporation efficiency?

Methodological Answer:

- Catalyst screening : Use Lewis acids (e.g., ZnCl) or phase-transfer catalysts to enhance reaction kinetics .

- Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) improve nucleophilicity of morpholine.

- Kinetic monitoring : In-situ FT-IR or HPLC to track reaction progress and identify intermediates/byproducts .

Q. Advanced: What strategies resolve discrepancies in spectroscopic data interpretation?

Methodological Answer:

- Cross-validation : Combine NMR, IR, and X-ray crystallography (if crystals are obtainable) to resolve ambiguities. For example, XRD can confirm spatial arrangement of substituents .

- Computational modeling : Density Functional Theory (DFT) simulations to predict NMR chemical shifts or IR vibrations and compare with experimental data .

- Peer consultation : Collaborate with specialized labs or repositories (e.g., Coblentz Society) for spectral validation .

Q. Advanced: How to evaluate bioactivity given structural similarities to known bioactive benzophenones?

Methodological Answer:

- In vitro assays :

- Antifungal : Broth microdilution assays against Candida albicans or Aspergillus fumigatus .

- Anti-inflammatory : COX-2 inhibition assays or TNF-α suppression in macrophage cell lines (e.g., RAW 264.7) .

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., chloro vs. fluoro) and compare bioactivity profiles .

Q. Basic: What are key purification considerations for this compound?

Methodological Answer:

- Impurity profiling : Use HPLC with UV detection (λ = 254 nm) to identify byproducts (e.g., unreacted intermediates) .

- Solvent selection : Avoid chlorinated solvents if the compound is prone to halogen exchange. Ethanol or acetonitrile/water mixtures are preferred for recrystallization .

Q. Advanced: What computational approaches aid in understanding structure-property relationships?

Methodological Answer:

- Molecular docking : Simulate interactions with biological targets (e.g., fungal cytochrome P450 enzymes) to prioritize synthetic analogs .

- Thermodynamic stability : Calculate Gibbs free energy of morpholine ring conformers using Gaussian or ORCA software .

- Solubility prediction : COSMO-RS simulations to optimize solvent systems for synthesis or formulation .

Eigenschaften

IUPAC Name |

(2-chloro-4-fluorophenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClFNO2/c19-17-11-14(20)5-6-16(17)18(22)15-4-2-1-3-13(15)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYNJXICRJDISMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=CC=C2C(=O)C3=C(C=C(C=C3)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20643554 | |

| Record name | (2-Chloro-4-fluorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898750-89-5 | |

| Record name | (2-Chloro-4-fluorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.